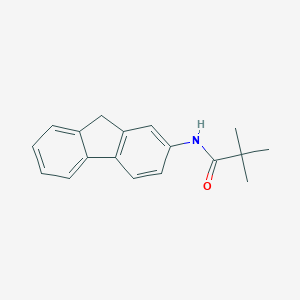
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide, also known as FDP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. FDP has been used in various research studies due to its ability to modulate the activity of certain enzymes and proteins.
Mecanismo De Acción
The mechanism of action of N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide involves its ability to bind to the active site of HDAC and PKC enzymes, thereby inhibiting their activity. This leads to the modulation of gene expression and signal transduction pathways, respectively. This compound has also been shown to induce apoptosis in cancer cells by inhibiting HDAC activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting HDAC activity. This compound has also been shown to modulate the activity of PKC, leading to the modulation of signal transduction pathways. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide has several advantages and limitations for lab experiments. Its ability to modulate the activity of HDAC and PKC makes it a useful tool for studying gene expression and signal transduction pathways, respectively. However, its potency as an inhibitor of HDAC and PKC can also be a limitation, as it may lead to off-target effects. Additionally, this compound's solubility in organic solvents may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide research. One potential direction is the development of this compound analogs with improved potency and selectivity for HDAC and PKC enzymes. Another potential direction is the investigation of this compound's effects on other enzymes and proteins involved in gene expression and signal transduction pathways. Additionally, this compound's anti-inflammatory effects may warrant further investigation for potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide involves the reaction of 9H-fluorene with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide has been widely used in scientific research due to its ability to modulate the activity of certain enzymes and proteins. It has been used as a potent inhibitor of histone deacetylase (HDAC), a class of enzymes that play a crucial role in gene expression. This compound has also been used as a modulator of the activity of protein kinase C (PKC), a family of enzymes that play a role in signal transduction pathways.
Propiedades
Número CAS |
60550-93-8 |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H19NO/c1-18(2,3)17(20)19-14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11H,10H2,1-3H3,(H,19,20) |
Clave InChI |
DITQCANDMRLXDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Otros números CAS |
60550-93-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



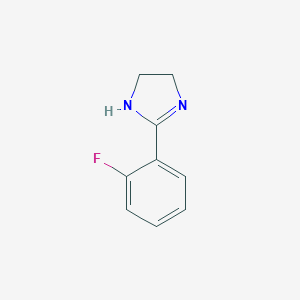
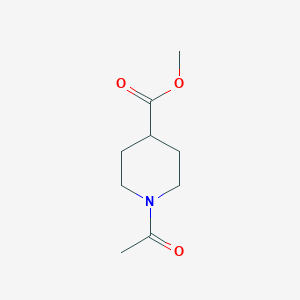




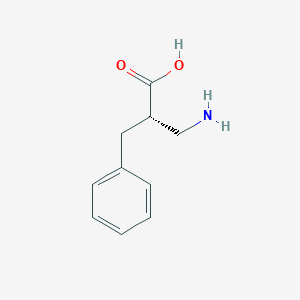

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)


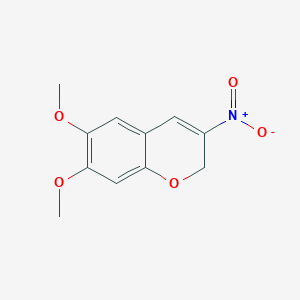
![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)